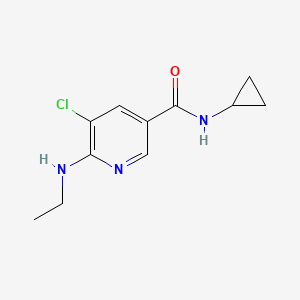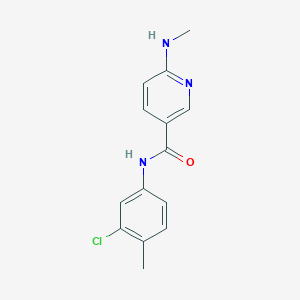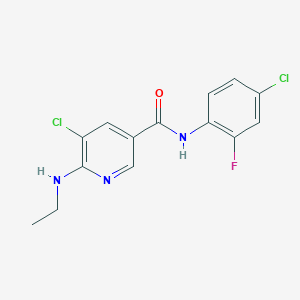
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid, also known as CPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPP is a derivative of the neurotransmitter glutamate and has been shown to have a variety of biochemical and physiological effects. In
Mécanisme D'action
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid acts as a competitive antagonist at the NMDA receptor, which is involved in synaptic plasticity and memory formation. By blocking the NMDA receptor, this compound can enhance long-term potentiation and improve memory function. This compound has also been shown to modulate the activity of other neurotransmitter systems, including acetylcholine and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the central nervous system, this compound has been shown to modulate the activity of the immune system and to have anti-inflammatory effects. This compound has also been shown to have potential applications in the treatment of cancer, as it can inhibit the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has several advantages for lab experiments, including its high purity and well-characterized effects on the central nervous system. However, this compound also has some limitations, including its relatively high cost and the need for specialized equipment to study its effects on the NMDA receptor.
Orientations Futures
Future research on 3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid could focus on its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, research could explore the potential use of this compound as a tool for studying synaptic plasticity and memory formation. Finally, research could investigate the potential applications of this compound in the treatment of cancer and other diseases.
Méthodes De Synthèse
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid can be synthesized using a variety of methods, including the reaction of L-glutamic acid with 2,5-dioxopiperazine and 2-methyl-2-butene. Another method involves the reaction of L-glutamic acid with acryloyl chloride and piperidine. Both methods have been shown to yield high purity this compound.
Applications De Recherche Scientifique
3-(1-Prop-2-enoylpiperidin-2-yl)propanoic acid has been extensively studied for its potential applications in scientific research. It has been shown to have a variety of effects on the central nervous system, including enhancing long-term potentiation, increasing the release of acetylcholine, and modulating the activity of NMDA receptors. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
3-(1-prop-2-enoylpiperidin-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-2-10(13)12-8-4-3-5-9(12)6-7-11(14)15/h2,9H,1,3-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGPJWITGDQGDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCCC1CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)






![3-[1-(Cyclopropanecarbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554781.png)
![3-[1-[(E)-3-pyridin-3-ylprop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554788.png)
![3-[1-[4-(Hydroxymethyl)benzoyl]piperidin-4-yl]propanoic acid](/img/structure/B7554797.png)
![3-[1-[2-(2-Bicyclo[2.2.1]heptanyl)acetyl]piperidin-2-yl]propanoic acid](/img/structure/B7554803.png)
![3-[1-(1-Methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B7554818.png)